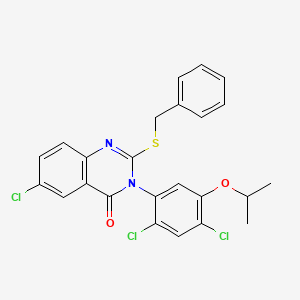

2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic structure with a 4(3H)-quinazolinone core. Its molecular framework includes:

- 6-chloro substitution on the quinazolinone ring.

- 2,4-dichloro-5-isopropoxyphenyl group at the 3-position.

- Benzylsulfanyl (C₆H₅CH₂S–) moiety at the 2-position.

The benzylsulfanyl group distinguishes it from structurally related analogs, influencing its solubility, pharmacokinetics, and target interactions.

Properties

IUPAC Name |

2-benzylsulfanyl-6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-10-16(25)8-9-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATSCLUGEVUPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone generally involves multiple steps:

Initial Formation: : The synthesis typically begins with the preparation of the core quinazolinone structure through the reaction of anthranilic acid derivatives with carbonyl-containing compounds under acidic or basic conditions.

Substitution Reactions:

Sulfanyl Group Addition: : The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl thiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound is often carried out in batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: : Under appropriate conditions, it can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: : The aromatic rings and chloro groups may undergo reduction, typically using reagents like sodium borohydride or catalytic hydrogenation.

Substitution: : It can participate in various nucleophilic and electrophilic substitution reactions, where functional groups on the aromatic rings are replaced.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide.

Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.

Substitution: : Various halogenating agents and catalysts are employed depending on the specific substitution reaction.

Major Products Formed

The primary products formed from these reactions vary based on the type of reaction but may include oxidized derivatives, reduced aromatic compounds, and various substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.

Medicine

In the medical field, its unique structural features make it a candidate for the development of pharmaceuticals, particularly in cancer research due to its potential to inhibit tumor growth.

Industry

Industrially, it is explored for its applications in material science, including its use in the synthesis of advanced polymers and nanomaterials.

Mechanism of Action

Molecular Targets

The mechanism of action of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone primarily involves interaction with specific molecular targets such as enzymes and receptors. It may bind to the active site of enzymes, inhibiting their catalytic activity and affecting downstream signaling pathways.

Pathways Involved

Key pathways influenced by this compound include the inhibition of kinase signaling cascades, which play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits in oncology.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfanyl Groups

The sulfanyl (SH) and its derivatives at the 2-position are critical for modulating activity. Key comparisons include:

Key Findings :

- Positional Isomerism : The 6-chloro vs. 7-chloro substitution significantly impacts activity. For example, 8L-310S (6-chloro) is inactive, while 8L-309S (7-chloro) shows GTPase inhibitory activity .

- Sulfanyl Modifications : Replacing sulfanyl (SH) with benzylsulfanyl or methylsulfanyl alters steric and electronic properties. Methylsulfanyl derivatives (e.g., CAS 339099-29-5) are commercially available but lack explicit activity data .

Quinazolinone Derivatives with Triazole Substituents

highlights quinazolinones with triazole groups at the 2-position, used as pesticides:

| Compound Name | 2-Position Substituent | Use |

|---|---|---|

| Quinconazole | 1H-1,2,4-triazol-1-yl | Pesticide |

| Fluquinconazole | 1H-1,2,4-triazol-1-yl + 6-fluoro | Pesticide |

Comparison :

Benzoquinazolinone Derivatives with Enhanced Potency

describes a benzoquinazolinone derivative (compound 12) with a pyridinylmethyl group at the 6-position. This compound exhibits higher functional potency than its parent molecule (BQCA) due to improved binding affinity .

Structural Contrast :

- Core Modification: The benzoquinazolinone scaffold extends the aromatic system, enhancing π-π stacking interactions.

Biological Activity

2-(Benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C24H19Cl3N2O2S

- Molecular Weight : 505.84 g/mol

- CAS Number : 339099-32-0

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A study on related quinazolinones demonstrated that structural modifications significantly influence their activity against Mycobacterium tuberculosis. Specifically, the introduction of polar groups and specific substituents on the quinazolinone core can enhance potency while reducing cytotoxicity to mammalian cells. For instance, the compound exhibited submicromolar activity against M. tuberculosis without cytotoxic effects on MRC-5 fibroblasts, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that:

- The presence of electron-withdrawing groups (like chloro and nitro) enhances biological activity.

- The position of substituents on the phenyl ring significantly affects the compound's interaction with biological targets.

For example, modifications at the 6-position of the quinazolinone core were tolerated, while substitutions at the 5 or 8 positions resulted in decreased activity. This suggests that maintaining specific structural features is crucial for retaining biological efficacy .

Case Studies

- Antimycobacterial Efficacy : In vitro tests revealed that compounds structurally similar to this compound demonstrated effective inhibition of M. tuberculosis thymidylate kinase (TMPK), a critical enzyme in nucleotide synthesis. This inhibition is linked to the compound's overall antimycobacterial activity .

- Cytotoxicity Assessment : The Ames test was employed to evaluate mutagenicity, revealing that while some analogues exhibited mutagenic properties, this compound showed a favorable safety profile with minimal cytotoxic effects against human cell lines .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and optimizing the yield of this quinazolinone derivative?

- Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions. For example, highlights the use of a quinazolinone core with thioether linkages, which can be achieved via nucleophilic substitution reactions. Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency, as seen in related quinazolinone syntheses .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure products .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolves stereochemistry and bond angles, as demonstrated in structurally similar triazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., isopropoxy groups at δ 1.2–1.4 ppm for CH₃ protons) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

- Answer : Prioritize cell-based assays aligned with structural analogs:

- Anticancer activity : Use MTT assays on human cancer lines (e.g., MCF-7, HepG2), given the activity of related chloro-fluoroquinazolinones .

- Antimicrobial screening : Employ disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal assays : Validate initial findings with flow cytometry (apoptosis) or ATP-based luminescence assays.

- Compound purity verification : Re-test batches with ≥95% purity (via HPLC) to exclude false positives .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What experimental designs are optimal for studying its environmental fate and degradation pathways?

- Answer : Adapt frameworks from long-term environmental studies:

- Split-plot designs : Evaluate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation in controlled matrices (soil/water) .

- Analytical tools : LC-MS/MS tracks transformation products; quantum mechanical modeling predicts reactive sites for cleavage .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer : Focus on substituent modifications informed by analogs:

- Thioether vs. sulfoxide : Replace benzylsulfanyl with sulfoxide to assess redox sensitivity .

- Halogen substitution : Compare chloro vs. fluoro at position 6 for antimicrobial potency .

- Isopropoxy optimization : Test tert-butoxy or methoxy groups for steric/electronic effects on receptor binding .

Q. What strategies address low solubility in pharmacological assays?

- Answer : Improve bioavailability via:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v to minimize cytotoxicity).

- Prodrug design : Introduce hydrolyzable esters at the quinazolinone carbonyl .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Methodological Considerations

Q. How to design a robust study for evaluating its mechanism of action?

- Answer : Combine in silico and in vitro approaches:

- Molecular docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize hits with binding energies < -7 kcal/mol .

- Western blotting : Validate target inhibition (e.g., phosphorylated ERK/p38) in treated cell lysates .

Q. What statistical approaches are critical for multivariate analysis in bioactivity studies?

- Answer : Use randomized block designs with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to account for variables like cell passage number or reagent batches . Principal component analysis (PCA) reduces dimensionality in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.